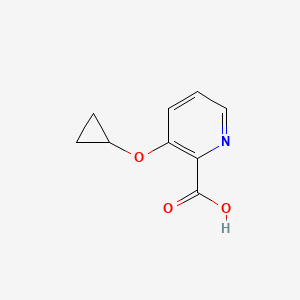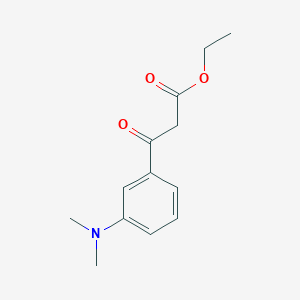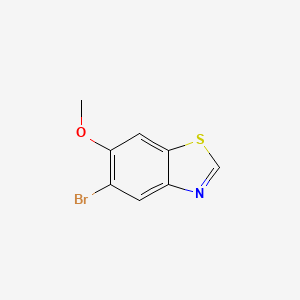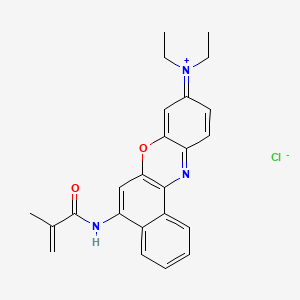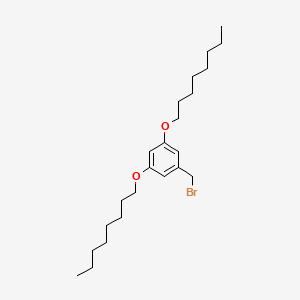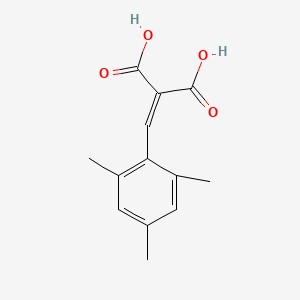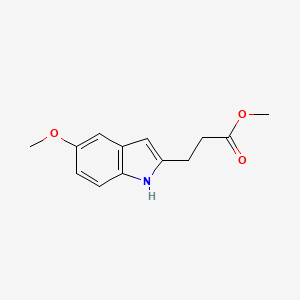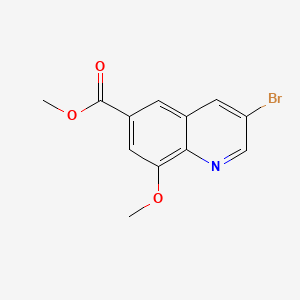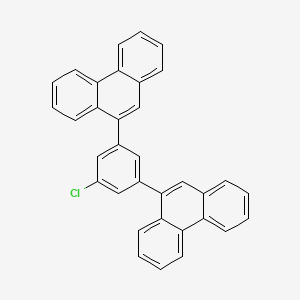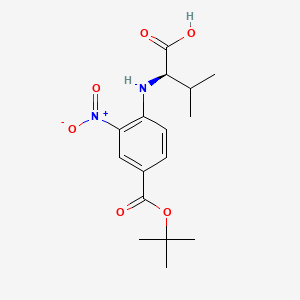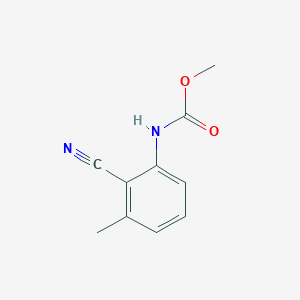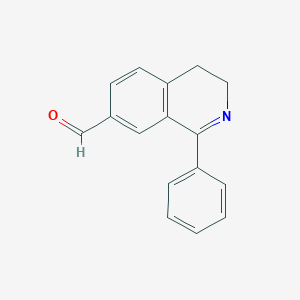
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is a chemical compound with the molecular formula C16H13NO It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where an amide is cyclized to form the isoquinoline ring system. This reaction typically uses reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under heating conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoquinoline moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Research into its biological activity includes studies on its potential as a pharmacophore for drug development.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Its derivatives are explored for use in materials science, including the development of novel polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially affecting enzyme activity or receptor binding. The isoquinoline moiety may interact with aromatic residues in proteins, influencing their function and stability .
Comparison with Similar Compounds
1-Phenyl-3,4-dihydroisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydroisoquinoline: Contains a fully saturated isoquinoline ring, differing in its chemical reactivity and biological activity.
6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Features methoxy groups that alter its electronic properties and reactivity.
Uniqueness: 1-Phenyl-3,4-dihydroisoquinoline-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct reactivity and potential for forming various derivatives. This structural feature makes it a valuable intermediate in organic synthesis and a candidate for drug development.
Properties
CAS No. |
823236-18-6 |
|---|---|
Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-phenyl-3,4-dihydroisoquinoline-7-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c18-11-12-6-7-13-8-9-17-16(15(13)10-12)14-4-2-1-3-5-14/h1-7,10-11H,8-9H2 |
InChI Key |
WMNUQIOKOMYZMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=C1C=CC(=C2)C=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
